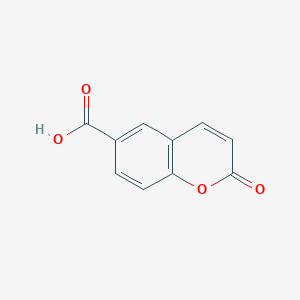
2-Oxo-2H-chromene-6-carboxylic acid
Descripción general
Descripción
2-Oxo-2H-chromene-6-carboxylic acid, also known as coumarin-6-carboxylic acid or C6CA, is a naturally occurring organic compound. It has a molecular weight of 190.15 g/mol and a molecular formula of C10H6O4 .
Synthesis Analysis
The synthesis of 2-Oxo-2H-chromene-6-carboxylic acid involves several steps. One method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .Molecular Structure Analysis
The molecular structure of 2-Oxo-2H-chromene-6-carboxylic acid consists of a chromene ring (a benzopyran derivative) with a carboxylic acid group at the 6-position and a 2-oxo group .Physical And Chemical Properties Analysis
2-Oxo-2H-chromene-6-carboxylic acid is a solid substance . It has a density of 1.5±0.1 g/cm3 , and a boiling point of 440.0±40.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Fluorescence Properties in Solid State
2-Oxo-2H-chromene derivatives, like 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been studied for their fluorescence properties. These compounds exhibit excellent fluorescence in ethanol solution and the solid state due to their large conjugated system and various hydrogen bonds. This characteristic makes them potentially useful in molecular recognition and imaging applications (Shi, Liang, & Zhang, 2017).
Antiproliferative Potential
Some derivatives of 2-oxo-2H-chromene, such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, have been synthesized and shown to possess antiproliferative activities against human non-small cell lung cancer cell lines. These compounds can induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species levels, suggesting potential as antitumor agents (Fu et al., 2015).
Marine Drug Synthesis
Derivatives like 4H-chromene-2-carboxylic acid esters have been synthesized for use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. These studies contribute to the development of potent marine drugs (Li et al., 2013).
G Protein-Coupled Receptor Research
Certain 2-oxo-2H-chromene derivatives have been used to study orphan G protein-coupled receptor GPR35. These compounds have shown high affinity and selectivity, aiding in understanding the receptor's physiological role and potential as a drug target (Thimm et al., 2013).
Biological Activity Studies
Compounds containing the 2-oxo-2H-chromene moiety have been synthesized and evaluated for their biological properties. Such studies involve assessing antibacterial activity against various bacteria and fungi, contributing to the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Crystal Structure Analysis
Studies on 2-oxo-2H-chromene derivatives have included crystal structure analysis, which is crucial for understanding the molecular conformations and intermolecular interactions. This knowledge is valuable in designing compounds with desired physical and chemical properties (Gomes et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-oxochromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDYGOYVXEKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424000 | |
| Record name | 6-Carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2H-chromene-6-carboxylic acid | |
CAS RN |
7734-80-7 | |
| Record name | 6-Carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



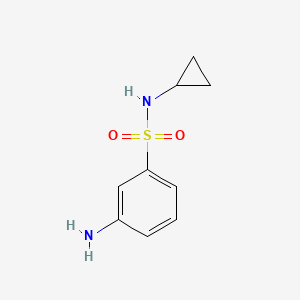
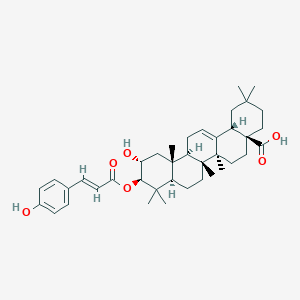
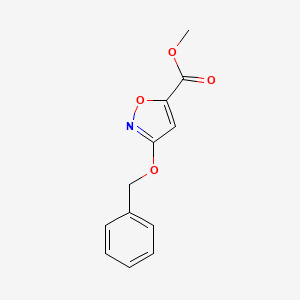
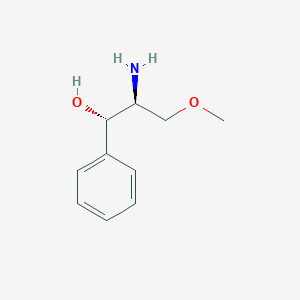
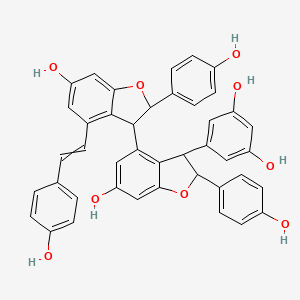
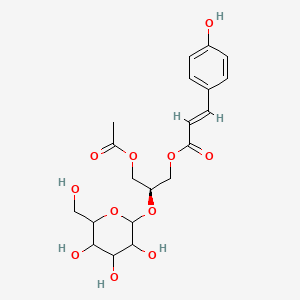
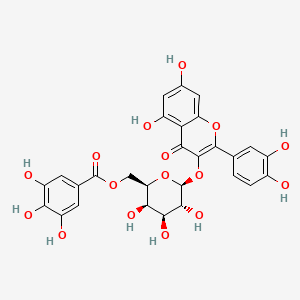
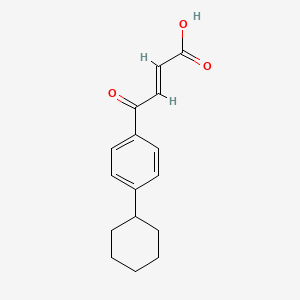
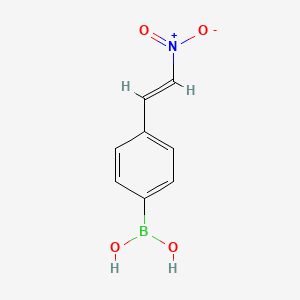
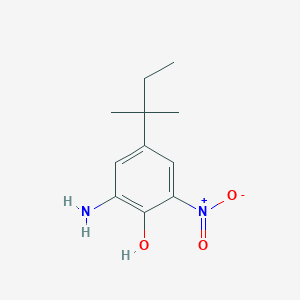
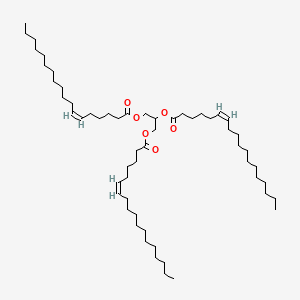
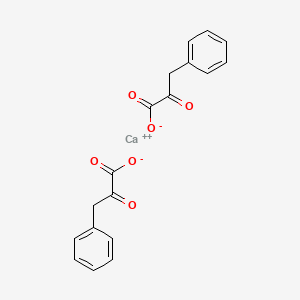
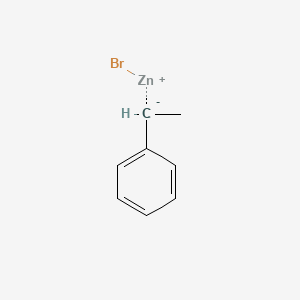
![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)